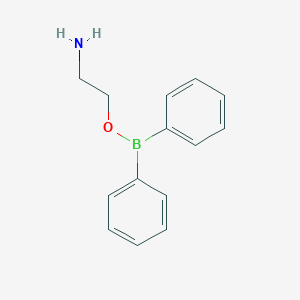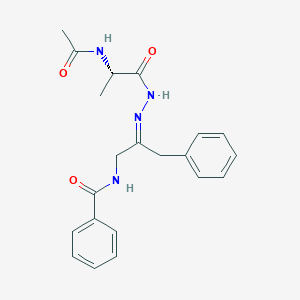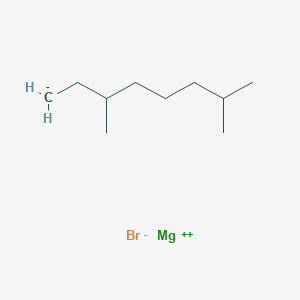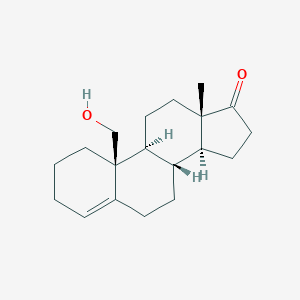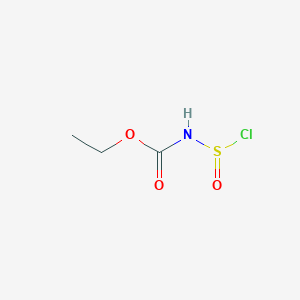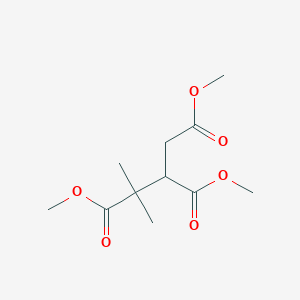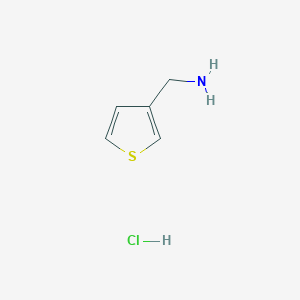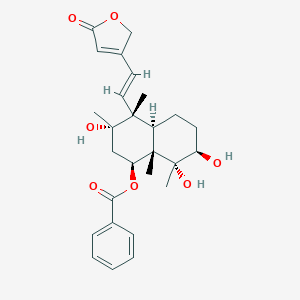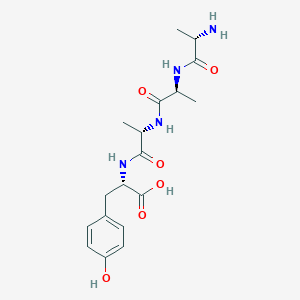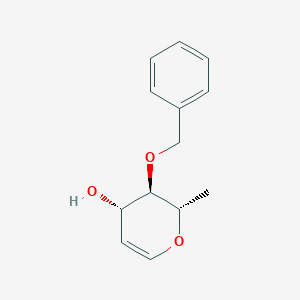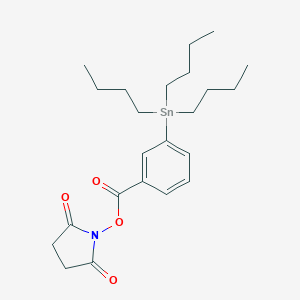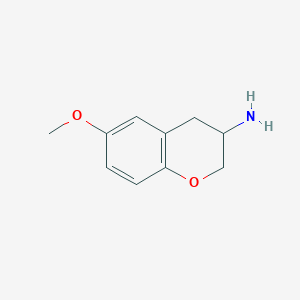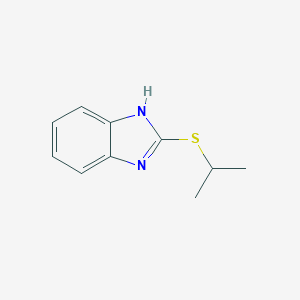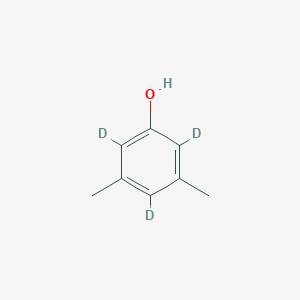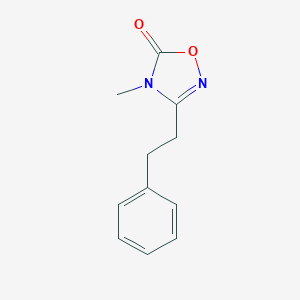
3-(2-Phenylethyl)-4-methylsydnone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)-4-methylsydnone is a chemical compound with the molecular formula C12H13NO. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is also known as PEMS and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)-4-methylsydnone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
3-(2-Phenylethyl)-4-methylsydnone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function. It has also been shown to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Phenylethyl)-4-methylsydnone in lab experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Phenylethyl)-4-methylsydnone. One direction is to study its effects on other neurotransmitters and their associated pathways. Another direction is to investigate its potential therapeutic uses, such as in the treatment of pain or cognitive disorders. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of 3-(2-Phenylethyl)-4-methylsydnone has been achieved using several methods. One of the most common methods is the reaction of 4-methyl-2-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with phenethylamine in the presence of sodium methoxide to yield 3-(2-Phenylethyl)-4-methylsydnone.
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)-4-methylsydnone has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine.
Propiedades
Número CAS |
114886-35-0 |
|---|---|
Nombre del producto |
3-(2-Phenylethyl)-4-methylsydnone |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
SMILES canónico |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Sinónimos |
3-(2-phenylethyl)-4-methylsydnone PEMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



